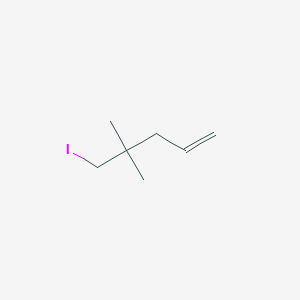

2,2-Dimethylpent-4-enyl iodide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13I |

|---|---|

Molecular Weight |

224.08 g/mol |

IUPAC Name |

5-iodo-4,4-dimethylpent-1-ene |

InChI |

InChI=1S/C7H13I/c1-4-5-7(2,3)6-8/h4H,1,5-6H2,2-3H3 |

InChI Key |

LBMIBAWEVPWLNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC=C)CI |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethylpent 4 Enyl Iodide

Established Approaches for the Preparation of 2,2-Dimethylpent-4-enyl Iodide

Traditional methods for synthesizing 2,2-dimethylpent-4-enyl iodide rely on well-documented and robust reactions in organic chemistry. These approaches typically involve the functionalization of an alkene, the conversion of an alcohol precursor, or a halogen exchange reaction.

Strategies Involving Olefin Functionalization

The direct functionalization of an olefinic precursor represents a straightforward approach to 2,2-dimethylpent-4-enyl iodide. This strategy would typically involve the hydroiodination of a suitable diene, such as 2,2-dimethyl-1,4-pentadiene. In such a reaction, an electrophilic iodine species adds to one of the double bonds. According to Markovnikov's rule, the iodine atom would add to the less substituted carbon of the double bond, while a proton adds to the more substituted carbon. However, for a terminal alkene, the reaction proceeds to place the iodine on the internal carbon, which is not the desired product.

A more controlled method is the iodo-functionalization of an olefin using an electrophilic iodine source in the presence of a nucleophile. An environmentally favorable method for the iodofunctionalization of olefins utilizes diiodine pentoxide (I₂O₅) as an inorganic oxidant with lithium iodide (LiI) as the iodine source. ontosight.ai This reaction system often uses green solvents like a water/acetone (B3395972) mixture and proceeds under mild conditions to yield various iodinated products. ontosight.ai

Methods Utilizing Alcohol Precursors and Iodination Reagents

One of the most common and reliable methods for preparing 2,2-dimethylpent-4-enyl iodide is through the nucleophilic substitution of its corresponding alcohol, 2,2-dimethylpent-4-en-1-ol. This primary alcohol can be converted to the iodide using a variety of iodinating agents.

A classic and highly effective method is the Appel reaction. This reaction involves treating the alcohol with a combination of triphenylphosphine (B44618) (PPh₃) and elemental iodine (I₂). chemeurope.com The triphenylphosphine and iodine react to form an iodophosphonium iodide intermediate, which then activates the alcohol's hydroxyl group for nucleophilic attack by the iodide ion. This process is known for its mild conditions and broad applicability.

Another common approach involves the use of a metal iodide salt, such as sodium iodide (NaI), in the presence of a strong acid like sulfuric or phosphoric acid. The acid protonates the alcohol's hydroxyl group, converting it into a good leaving group (water). The iodide anion then displaces the water molecule in an Sₙ2 reaction. A system using cerium(III) chloride heptahydrate (CeCl₃·7H₂O) with sodium iodide in acetonitrile (B52724) has been shown to be an exceedingly mild and effective method for preparing iodides from a wide variety of alcohols. innospk.com

Halogen Exchange Reactions for Iodide Introduction

Halogen exchange, particularly the Finkelstein reaction, is a powerful and widely used method for the synthesis of alkyl iodides from other alkyl halides. chemeurope.comamericanelements.com This equilibrium-driven process typically involves reacting an alkyl chloride or bromide with an excess of an alkali metal iodide, most commonly sodium iodide (NaI), in a solvent where the resulting sodium chloride or bromide is poorly soluble, such as acetone. vedantu.comchembk.comextramarks.comgeeksforgeeks.org

For the synthesis of 2,2-dimethylpent-4-enyl iodide, a precursor such as 2,2-dimethylpent-4-enyl bromide or chloride would be subjected to these conditions. The difference in solubility of the sodium halides in acetone drives the reaction toward the formation of the desired alkyl iodide, which remains in solution while the sodium chloride or bromide precipitates out. americanelements.com This method is valued for its simplicity and high efficiency for primary and secondary alkyl halides.

Emerging and Advanced Synthetic Routes to 2,2-Dimethylpent-4-enyl Iodide

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for iodide synthesis, including catalytic and stereoselective approaches.

Catalytic Strategies for Selective Iodination

Modern synthetic chemistry increasingly focuses on catalytic methods to improve atom economy and reduce waste. Catalytic approaches for the synthesis of alkyl iodides are being developed to overcome the limitations of stoichiometric reagents. For instance, the synthesis of 1,1-disubstituted alkenes can be achieved through ruthenium-catalyzed addition of terminal alkynes to alkenes. nih.gov While not a direct iodination, this provides a pathway to construct the necessary carbon skeleton in an atom-economical manner, which could then be subjected to an iodination step.

More directly, catalytic dehydrative allylation of alcohols has been reported, which could be adapted for iodination. nih.gov Furthermore, nickel-catalyzed Markovnikov hydroalkylation of alkynes with alkyl halides presents another advanced strategy for creating 1,1-disubstituted olefins, which are key structural motifs. rsc.org These catalytic systems often operate under milder conditions and with greater functional group tolerance than their classical counterparts.

Stereoselective and Asymmetric Synthesis of Chiral Analogs

The compound 2,2-dimethylpent-4-enyl iodide is achiral. However, the development of stereoselective and asymmetric synthetic methods is a major focus of modern organic chemistry, and these methods can be applied to create chiral analogs of the target molecule. A chiral analog could be, for example, a molecule where the two methyl groups at the C2 position are replaced by two different alkyl substituents, rendering C2 a stereocenter.

The synthesis of such chiral molecules often relies on asymmetric catalysis. Recent reviews highlight the progress in the asymmetric synthesis of chiral homoallylic amines and alcohols. beilstein-journals.orgnih.govnih.gov These methods frequently employ chiral catalysts, such as those derived from BINOL, to control the stereochemical outcome of the reaction. For example, the enantioselective allylation of imines or aldehydes can produce chiral homoallylic products with high enantiopurity. nih.gov Dual palladium/photoredox catalysis has also emerged as a powerful tool for the asymmetric synthesis of complex homoallylic alcohols, including those with vicinal tetrasubstituted carbon centers. chemrxiv.org Additionally, new chiral hypervalent iodine compounds have been developed and used in asymmetric oxidative functionalizations, which could be applied to the stereoselective synthesis of complex iodinated compounds. acs.org

Sustainable and Green Chemistry Approaches in its Preparation

The pursuit of sustainable and environmentally benign synthetic methods has led to the exploration of various green chemistry approaches for the preparation of 2,2-Dimethylpent-4-enyl iodide. These strategies primarily focus on the conversion of the precursor, 2,2-dimethylpent-4-en-1-ol, to the target iodide, emphasizing the use of less hazardous reagents, milder reaction conditions, and improved atom economy.

A significant advancement in this area involves the use of cerium(III) chloride heptahydrate in conjunction with sodium iodide in acetonitrile. This system provides an exceedingly mild and efficient method for the iodination of alcohols. The low cost and low toxicity of the reagents make this an attractive and ecologically considerate alternative to traditional iodinating agents. The reaction proceeds smoothly at reflux temperature, affording the desired allylic iodide.

Another promising green approach is the utilization of blue light-promoted iodination. This phosphine-free method allows for the conversion of alcohols to alkyl iodides under mild conditions, often at room temperature. This technique avoids the use of stoichiometric hazardous reagents and simplifies the purification of by-products. The reaction can be performed without an organic photoredox catalyst, further enhancing its green credentials.

Furthermore, iodine itself can be employed as a catalyst in solvent-free conditions, representing a highly atom-economical and environmentally friendly route. This method is particularly effective for the transformation of various alcohols. The absence of a solvent reduces waste and simplifies the work-up procedure.

The following table summarizes key research findings for these sustainable methods for the preparation of allylic iodides, which are applicable to the synthesis of 2,2-Dimethylpent-4-enyl iodide from its corresponding alcohol.

These methodologies highlight a clear trend towards developing more sustainable pathways for the synthesis of 2,2-Dimethylpent-4-enyl iodide, minimizing environmental impact while maintaining high efficiency.

Reactivity and Reaction Mechanisms of 2,2 Dimethylpent 4 Enyl Iodide

Nucleophilic Substitution Reactions Involving 2,2-Dimethylpent-4-enyl Iodide

Nucleophilic substitution reactions of 2,2-dimethylpent-4-enyl iodide are significantly influenced by the steric hindrance around the reaction center and the potential for intramolecular participation of the π-electrons from the double bond.

Mechanistic Investigations of S(_N)1 Pathways

Due to the primary nature of the carbon bearing the iodide, the formation of a primary carbocation is energetically unfavorable, suggesting that a pure S(_N)1 mechanism is unlikely under most conditions. However, the presence of the neighboring double bond can facilitate ionization through anchimeric assistance, or neighboring group participation. mugberiagangadharmahavidyalaya.ac.inwikipedia.orgresearchgate.net In this scenario, the π-electrons of the alkene can attack the electrophilic carbon in a concerted fashion as the iodide ion departs, leading to a stabilized, non-classical carbocation intermediate.

This participation of the double bond can lead to rearranged products. For instance, solvolysis in a protic solvent like ethanol could potentially yield not only the direct substitution product but also cyclized or rearranged ethers. The rate of such a reaction would be significantly faster than that of a corresponding saturated neopentyl iodide due to this intramolecular assistance.

Table 1: Hypothetical Relative Solvolysis Rates in Ethanol at 25°C

| Substrate | Relative Rate |

|---|---|

| Neopentyl iodide | 1 |

| 2,2-Dimethylpent-4-enyl iodide | >10 (estimated) |

This table is illustrative and based on the expected accelerative effect of neighboring group participation.

Studies on S(_N)2 Reaction Kinetics and Stereochemistry

The S(_N)2 reaction pathway for 2,2-dimethylpent-4-enyl iodide is severely hindered. The presence of the bulky gem-dimethyl group adjacent to the reaction center creates significant steric repulsion against the backside attack of a nucleophile, which is characteristic of the S(_N)2 mechanism. This is analogous to the well-documented slow S(_N)2 reactivity of neopentyl halides. masterorganicchemistry.com

Consequently, S(_N)2 reactions with 2,2-dimethylpent-4-enyl iodide are expected to be exceptionally slow. For a reaction to proceed via this pathway, it would typically require a strong, unhindered nucleophile and a polar aprotic solvent. Due to the achiral nature of the starting material, stereochemical studies involving inversion of configuration are not applicable.

Table 2: Expected Relative S(_N)2 Reaction Rates with Sodium Azide in Acetone (B3395972)

| Substrate | Relative Rate |

|---|---|

| 1-Iodopentane | 1 |

| 2,2-Dimethylpent-4-enyl iodide | <<0.01 (estimated) |

This table provides an estimated comparison based on the known steric hindrance of neopentyl systems.

Analysis of Competing Elimination Pathways

Elimination reactions (E2) are also viable for 2,2-dimethylpent-4-enyl iodide, particularly in the presence of a strong, sterically hindered base. The E2 mechanism requires an anti-periplanar arrangement of a β-hydrogen and the leaving group. In this molecule, there are β-hydrogens on the C3 carbon. Abstraction of one of these protons by a strong base like potassium tert-butoxide would lead to the formation of 2,2-dimethylpenta-1,4-diene.

Competition between S(_N)2 and E2 pathways is primarily governed by the nature of the nucleophile/base. Strong, small nucleophiles might favor the slow S(_N)2 reaction, while bulky, strong bases will predominantly lead to elimination.

Radical Reactions Initiated by 2,2-Dimethylpent-4-enyl Iodide

The relatively weak carbon-iodine bond in 2,2-dimethylpent-4-enyl iodide makes it a suitable precursor for radical reactions.

Homolytic Cleavage of the Carbon-Iodine Bond

The C-I bond can undergo homolytic cleavage upon initiation by heat, light, or a radical initiator (e.g., AIBN). This process generates a primary alkyl radical, the 2,2-dimethylpent-4-enyl radical, and an iodine atom. The stability of this primary radical is somewhat enhanced by hyperconjugation with the adjacent C-H bonds.

Once formed, this radical can participate in a variety of subsequent reactions, including radical chain processes.

Intermolecular Radical Additions to the Alkene Moiety

While the primary radical is formed at the C1 position, the presence of the intramolecular double bond opens up the possibility of intramolecular cyclization. However, considering intermolecular additions, the 2,2-dimethylpent-4-enyl radical can add to an external alkene. This type of reaction is a key step in many polymerization and carbon-carbon bond-forming processes. The addition of this radical to an electron-deficient alkene would proceed to form a new, more stable secondary or tertiary radical, which can then propagate the radical chain.

For example, in a reaction with acrylonitrile, the 2,2-dimethylpent-4-enyl radical would add to the β-carbon of the double bond, generating a more stable α-cyano radical.

Intramolecular Radical Cyclizations (Detailed in 3.4)

The carbon-iodine bond in 2,2-dimethylpent-4-enyl iodide is relatively weak and can be cleaved homolytically to generate a primary alkyl radical. This radical species can then undergo intramolecular cyclization by attacking the internal double bond. This process is a key step in various synthetic transformations and is fundamental to the formation of cyclic compounds from this substrate. The regioselectivity of the cyclization (i.e., whether a five- or six-membered ring is formed) is governed by Baldwin's rules, which favor the 5-exo-trig pathway to form a five-membered ring.

Organometallic Transformations Utilizing 2,2-Dimethylpent-4-enyl Iodide

2,2-Dimethylpent-4-enyl iodide serves as a valuable precursor in a variety of organometallic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Cross-coupling reactions are a cornerstone of modern organic synthesis, and 2,2-dimethylpent-4-enyl iodide can be employed as a coupling partner in several such reactions.

Suzuki Coupling : This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. wikipedia.org While typically used for sp2-hybridized carbons, advancements have enabled the use of alkyl halides. researchgate.netorganic-chemistry.org For 2,2-dimethylpent-4-enyl iodide, this would involve its reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orgharvard.edu The reaction proceeds with retention of stereochemistry at the double bond of the vinyl boronic acid. harvard.edu

Heck Reaction : The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene. wikipedia.orgnih.gov In the context of 2,2-dimethylpent-4-enyl iodide, it would be considered an alkyl Heck-type reaction, which is less common than reactions involving aryl or vinyl halides but has been developed. nih.gov The reaction mechanism generally involves oxidative addition of the alkyl iodide to a Pd(0) complex, followed by migratory insertion of the alkene, and subsequent β-hydride elimination. nih.govnih.gov

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgchem-station.com The use of unactivated alkyl halides like 2,2-dimethylpent-4-enyl iodide in Sonogashira couplings is challenging but has been achieved under specific conditions. organic-chemistry.org The reaction mechanism involves the formation of a copper acetylide, which then reacts with the palladium-complexed alkyl halide. youtube.comyoutube.com

Negishi Coupling : The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgresearchgate.net 2,2-Dimethylpent-4-enyl iodide can be a suitable substrate for this reaction. organic-chemistry.org The reaction is known for its broad scope and tolerance of functional groups. wikipedia.orgresearchgate.net The organozinc reagent can be prepared from the corresponding organohalide, making this a versatile method for carbon-carbon bond formation. wikipedia.orgwikipedia.org

| Cross-Coupling Reaction | Catalyst/Reagents | Key Features |

| Suzuki Coupling | Palladium catalyst, Base, Organoboron compound | Forms C(sp3)-C(sp2) or C(sp3)-C(sp3) bonds; generally requires specific ligands for alkyl halides. researchgate.netorganic-chemistry.org |

| Heck Reaction | Palladium catalyst, Base, Alkene | Couples an alkyl halide with an alkene; can be challenging for unactivated alkyl halides. nih.gov |

| Sonogashira Coupling | Palladium catalyst, Copper(I) co-catalyst, Base, Terminal alkyne | Forms a C(sp3)-C(sp) bond; less common for alkyl halides. organic-chemistry.orgchem-station.com |

| Negishi Coupling | Palladium or Nickel catalyst, Organozinc compound | High functional group tolerance; versatile for various carbon hybridizations. wikipedia.orgresearchgate.net |

Formation and Reactivity of Organometallic Derivatives (e.g., Grignard, Organolithium, Organozinc)

The carbon-iodine bond in 2,2-dimethylpent-4-enyl iodide is susceptible to oxidative addition with various metals, leading to the formation of highly reactive organometallic reagents.

Grignard Reagents : The reaction of 2,2-dimethylpent-4-enyl iodide with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (THF) yields the corresponding Grignard reagent, 2,2-dimethylpent-4-enylmagnesium iodide. wikipedia.orgadichemistry.com The formation of Grignard reagents involves the insertion of magnesium into the carbon-halogen bond. adichemistry.com These reagents are strong nucleophiles and bases, reacting with a wide range of electrophiles such as aldehydes, ketones, and esters. wikipedia.org

Organolithium Reagents : Organolithium reagents can be prepared from alkyl halides by reaction with lithium metal. masterorganicchemistry.com 2,2-Dimethylpent-4-enyllithium can be synthesized from the corresponding iodide. These reagents are extremely strong bases and potent nucleophiles, often more reactive than their Grignard counterparts. wikipedia.orgtaylorandfrancis.com

Organozinc Reagents : Organozinc halides can be prepared by the direct insertion of activated zinc, such as Rieke® Zinc, into the carbon-iodine bond of 2,2-dimethylpent-4-enyl iodide. wikipedia.orgsigmaaldrich.com The reactivity of organozinc reagents is generally lower than that of Grignard or organolithium reagents, which allows for higher functional group tolerance. sigmaaldrich.comd-nb.info The formation and reactivity can be influenced by the solvent and the presence of salts like lithium chloride. nih.govnih.gov

| Organometallic Reagent | Metal | Method of Preparation | Reactivity |

| Grignard Reagent | Magnesium (Mg) | Reaction with Mg metal in ether. adichemistry.com | Strong nucleophile and base. wikipedia.org |

| Organolithium Reagent | Lithium (Li) | Reaction with Li metal. masterorganicchemistry.com | Very strong nucleophile and base. wikipedia.org |

| Organozinc Reagent | Zinc (Zn) | Direct insertion of activated Zn. wikipedia.org | Milder nucleophile, high functional group tolerance. sigmaaldrich.com |

Metal-Catalyzed Addition and Insertion Reactions

The double bond in 2,2-dimethylpent-4-enyl iodide can participate in various metal-catalyzed addition and insertion reactions. For instance, in the presence of a suitable catalyst, the molecule could undergo reactions where a metal hydride or other metal-ligand fragment adds across the double bond. Furthermore, insertion reactions involving the carbon-iodine bond are a key step in many cross-coupling reactions, as discussed in section 3.3.1.

Intramolecular Cyclization and Rearrangement Pathways of 2,2-Dimethylpent-4-enyl Iodide

The presence of both a reactive carbon-iodine bond and a double bond within the same molecule allows for a variety of intramolecular cyclization and rearrangement reactions, often proceeding through radical or ionic intermediates.

Iodocyclization Reactions and Mechanism

While the term "iodocyclization" typically refers to the addition of iodine and a nucleophile across a double bond, the intramolecular reactions of 2,2-dimethylpent-4-enyl iodide can be initiated to form iodine-containing cyclic products. For example, radical cyclization, often initiated by a radical initiator or photolysis, can lead to the formation of a five-membered ring.

The mechanism of a radical cyclization would involve the following steps:

Initiation : Homolytic cleavage of the C-I bond to form a 2,2-dimethylpent-4-enyl radical.

Propagation :

The primary alkyl radical undergoes a 5-exo-trig cyclization to form a (3,3-dimethylcyclopentyl)methyl radical.

This new radical can then abstract an iodine atom from another molecule of 2,2-dimethylpent-4-enyl iodide to form 1-iodomethyl-3,3-dimethylcyclopentane and regenerate the 2,2-dimethylpent-4-enyl radical, continuing the chain reaction.

Termination : Combination of any two radical species.

Metal-Catalyzed Cyclizations (e.g., Palladium-catalyzed)

Palladium-catalyzed cyclizations of alkenyl iodides are powerful methods for the construction of carbo- and heterocycles. In the case of 2,2-dimethylpent-4-enyl iodide, intramolecular cyclization is anticipated to proceed via a 5-exo-trig pathway, which is generally favored over the 6-endo-trig pathway according to Baldwin's rules. The gem-dimethyl group is known to promote cyclization reactions, a phenomenon often referred to as the Thorpe-Ingold or gem-disubstituent effect. This effect can be attributed to a decrease in the internal bond angle, which brings the reacting termini closer together, thus increasing the rate of cyclization. researchgate.netucla.edu

The catalytic cycle for a palladium-catalyzed cyclization would typically involve the oxidative addition of the C-I bond to a Pd(0) species, forming a Pd(II)-alkyl intermediate. Subsequent intramolecular migratory insertion of the alkene into the Pd-C bond would lead to a cyclized five-membered ring intermediate. This intermediate can then undergo various transformations, such as β-hydride elimination or further cross-coupling reactions, to yield the final product.

Table 1: Predicted Products of Palladium-Catalyzed Cyclization of 2,2-Dimethylpent-4-enyl Iodide Analogs

| Catalyst System | Reaction Conditions | Predicted Major Product | Notes |

| Pd(OAc)₂, PPh₃, Ag₂CO₃ | Toluene, 80 °C | 1,1-dimethyl-3-methylenecyclopentane | Product of β-hydride elimination from the exocyclic carbon. |

| Pd(OAc)₂, PPh₃, NaBH₄ | DMF, 60 °C | 1,1,3-trimethylcyclopentane | Product of reductive cleavage of the Pd-C bond. |

Data in this table is hypothetical and based on known reactivity of analogous 5-alkenyl iodides.

Carbocationic Rearrangements (e.g., Wagner-Meerwein Type Shifts)

The formation of a carbocation from 2,2-dimethylpent-4-enyl iodide, for instance, under acidic conditions or upon ionization of the C-I bond, would likely trigger a cascade of rearrangements. The initially formed primary carbocation is highly unstable and would readily rearrange to a more stable tertiary carbocation via a 1,2-hydride shift or, more significantly, a Wagner-Meerwein type rearrangement involving a methyl shift.

The presence of the quaternary carbon at the C2 position makes a 1,2-methyl shift particularly favorable. This rearrangement would lead to a more stable tertiary carbocation, which can then be trapped by a nucleophile or undergo further reactions. Such rearrangements are common in the solvolysis of neopentyl-type halides.

Scheme 1: Plausible Carbocationic Rearrangement of 2,2-Dimethylpent-4-enyl Cation

This rearranged carbocation could then react with a nucleophile (e.g., water, halide) at the tertiary center or undergo cyclization.

Free Radical Mediated Rearrangements and Cyclizations

Free radical reactions involving 2,2-dimethylpent-4-enyl iodide can be initiated by radical initiators (e.g., AIBN) or photochemically. The initially formed primary alkyl radical would be expected to undergo a rapid 5-exo-trig cyclization to form a five-membered ring. This type of cyclization is a common and efficient process in radical chemistry.

The gem-dimethyl group again plays a role in favoring the cyclization process. The resulting cyclized radical is a primary radical, which can then be trapped by a hydrogen atom donor or undergo further reactions. Intramolecular radical cyclizations of similar homoallylic iodides are well-documented and proceed with high efficiency.

Table 2: Expected Products from Free Radical Cyclization of 2,2-Dimethylpent-4-enyl Iodide Analogs

| Initiator | Reaction Conditions | Expected Major Product |

| Bu₃SnH, AIBN | Benzene, reflux | 1,1,3-trimethylcyclopentane |

| (TMS)₃SiH, AIBN | Toluene, reflux | 1,1,3-trimethylcyclopentane |

Data in this table is based on the known reactivity of analogous homoallylic iodides.

Electrophilic Additions to the Alkene Moiety of 2,2-Dimethylpent-4-enyl Iodide

The terminal double bond in 2,2-dimethylpent-4-enyl iodide is susceptible to electrophilic addition reactions. The regioselectivity of these additions is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation intermediate.

Hydrohalogenation Studies

The addition of hydrogen halides (HX) to the alkene moiety of 2,2-dimethylpent-4-enyl iodide is expected to proceed via a carbocation intermediate. According to Markovnikov's rule, the proton will add to the terminal carbon (C5), leading to the formation of a secondary carbocation at C4. This carbocation will then be attacked by the halide ion (X⁻). pressbooks.pubchemguide.co.uk

Reaction Scheme:

CH₂=CH-CH₂-C(CH₃)₂-CH₂I + HX → CH₃-CH(X)-CH₂-C(CH₃)₂-CH₂I

The presence of the gem-dimethyl group is not expected to significantly alter the regioselectivity of this reaction, as it is distant from the reaction center.

Halogenation and Oxyhalogenation Reactions

The reaction of 2,2-dimethylpent-4-enyl iodide with halogens (e.g., Br₂, Cl₂) would lead to the formation of a vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate, followed by anti-addition of the halide ion.

In the presence of a nucleophilic solvent like water (oxyhalogenation), the reaction would yield a halohydrin. The nucleophilic water molecule would attack the more substituted carbon of the halonium ion, leading to the formation of a primary alcohol and a secondary halide.

Table 3: Predicted Products of Halogenation and Oxyhalogenation of 4,4-Dimethyl-1-pentene Analogs

| Reagents | Predicted Major Product |

| Br₂ in CCl₄ | 1,2-dibromo-4,4-dimethylpentane |

| Cl₂ in H₂O | 1-chloro-4,4-dimethylpentan-2-ol |

Data is based on the known reactivity of 4,4-dimethyl-1-pentene, an analogous alkene.

Hydration and Hydroboration-Oxidation

Acid-Catalyzed Hydration: The acid-catalyzed hydration of the alkene would follow Markovnikov's rule, leading to the formation of a secondary alcohol. The reaction proceeds via protonation of the double bond to form a secondary carbocation, which is then trapped by water. chadsprep.com

Hydroboration-Oxidation: In contrast, hydroboration-oxidation would result in the anti-Markovnikov addition of water across the double bond. This two-step process involves the syn-addition of borane to the alkene, with the boron atom adding to the less substituted carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, yielding a primary alcohol. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org

Table 4: Comparison of Hydration Methods for 4,4-Dimethyl-1-pentene Analogs

| Method | Reagents | Predicted Major Product | Regioselectivity |

| Acid-Catalyzed Hydration | H₂SO₄, H₂O | 4,4-dimethylpentan-2-ol | Markovnikov |

| Hydroboration-Oxidation | 1. BH₃-THF, 2. H₂O₂, NaOH | 4,4-dimethylpentan-1-ol | Anti-Markovnikov |

Data is based on the established principles of alkene hydration and the known reactivity of analogous alkenes.

Applications of 2,2 Dimethylpent 4 Enyl Iodide in Complex Organic Synthesis

Precursor for the Synthesis of Pharmaceutical Intermediates and Lead Compounds

The structural motifs accessible from 2,2-Dimethylpent-4-enyl iodide, such as gem-dimethyl-substituted cyclopentanes, are of interest in medicinal chemistry. The introduction of a gem-dimethyl group can have a profound effect on the pharmacological properties of a molecule by influencing its conformation and metabolic stability.

Radical cyclization of functionalized homoallylic iodides can lead to the formation of polysubstituted cyclopentanes, which are valuable intermediates in the synthesis of biologically active molecules. unibe.chchemrxiv.org For instance, photoredox-catalyzed radical cyclization of unactivated alkene-substituted β-ketoesters has been used in the asymmetric total synthesis of prostaglandin D2 metabolite methyl ester. acs.org A similar strategy employing a derivative of 2,2-Dimethylpent-4-enyl iodide could potentially be developed to access novel pharmaceutical building blocks.

Furthermore, transition-metal-catalyzed cyclizations of alkenyl iodides represent another avenue for the synthesis of valuable cyclic scaffolds for drug discovery. researchgate.net

Utilization in Materials Science and Polymer Chemistry

Alkyl iodides can play a significant role in polymer chemistry, particularly in controlled radical polymerization techniques.

2,2-Dimethylpent-4-enyl iodide contains a polymerizable alkene group and a reactive carbon-iodine bond. This dual functionality makes it a potential monomer for the synthesis of functionalized polymers. The terminal double bond can undergo radical polymerization.

Moreover, the presence of the iodide group suggests its potential use in Iodine Transfer Polymerization (ITP) or as an initiator in Atom Transfer Radical Polymerization (ATRP). tudelft.nlcmu.eduwikipedia.org ATRP is a powerful method for the synthesis of well-defined polymers with controlled molecular weights and low polydispersities. cmu.edu Alkyl iodides are known to be efficient initiators for ATRP. labinsights.nl

In a polymerization reaction, 2,2-Dimethylpent-4-enyl iodide could act as an "inimer" (a molecule that acts as both an initiator and a monomer), leading to the formation of branched or hyperbranched polymers. The pendant neopentyl iodide moieties along the polymer backbone would then be available for post-polymerization modification, allowing for the introduction of a wide range of functional groups. This approach could be used to create polymers with tailored properties for specific applications in materials science and biomedicine. nih.govtandfonline.comtandfonline.comias.ac.inacs.org

Intermediate for Advanced Organic Materials

The unique structure of 2,2-dimethylpent-4-enyl iodide, featuring a terminal double bond and a primary iodide, suggests its potential as a monomer or a key building block in the synthesis of advanced organic materials. The gem-dimethyl group on the carbon adjacent to the iodide could impart specific physical properties to resulting polymers, such as increased thermal stability and solubility in organic solvents.

In theory, the terminal alkene could undergo polymerization through various mechanisms, including radical, cationic, or coordination polymerization, to yield polymers with a polyethylene backbone and pendant 2,2-dimethyl-3-iodopropyl groups. These iodide functionalities could then serve as handles for post-polymerization modification, allowing for the introduction of a wide array of functional groups to tailor the material's properties for specific applications.

Table 1: Hypothetical Polymerization of 2,2-Dimethylpent-4-enyl Iodide and Potential Applications

| Polymerization Method | Resulting Polymer Structure | Potential Applications |

| Radical Polymerization | Poly(1-(2,2-dimethyl-3-iodopropyl)ethylene) | Functionalized films, coatings, and adhesives |

| Ziegler-Natta Catalysis | Isotactic or syndiotactic poly(1-(2,2-dimethyl-3-iodopropyl)ethylene) | Specialty plastics with controlled stereochemistry |

| Ring-Opening Metathesis Polymerization (ROMP) of a derived cyclic monomer | N/A (requires conversion to a cyclic olefin) | Advanced elastomers and thermosets |

Detailed research into the polymerization behavior of this specific monomer is required to validate these hypotheses and to fully understand the structure-property relationships of any resulting materials.

Stereochemical Control and Chiral Pool Strategies in Asymmetric Synthesis

The application of 2,2-dimethylpent-4-enyl iodide in asymmetric synthesis, particularly in strategies involving stereochemical control and the chiral pool, remains an underexplored area. The molecule itself is achiral; however, its functional groups offer several avenues for the introduction of chirality.

One hypothetical approach could involve the enantioselective reaction at the terminal double bond. For instance, an asymmetric dihydroxylation or epoxidation could introduce two new stereocenters. The resulting chiral diol or epoxide could then serve as a versatile intermediate for the synthesis of more complex chiral molecules. The iodide functionality could subsequently be used in cross-coupling reactions or as a leaving group in nucleophilic substitutions to build up the carbon skeleton.

Alternatively, if a chiral version of 2,2-dimethylpent-4-enyl iodide were to be synthesized from a chiral precursor (a chiral pool approach), the existing stereocenter could direct the stereochemical outcome of subsequent reactions at the double bond or the carbon-iodine bond.

Table 2: Theoretical Asymmetric Transformations of 2,2-Dimethylpent-4-enyl Iodide

| Asymmetric Reaction | Chiral Reagent/Catalyst | Potential Chiral Product |

| Asymmetric Dihydroxylation | AD-mix-β | (4R,5R)-1-iodo-4,4-dimethylpentane-1,2-diol |

| Asymmetric Epoxidation | Sharpless Catalyst | ( R )-2-((2,2-dimethyloxiran-2-yl)methyl)ethyl iodide |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Catalyst | (R or S)-5-iodo-2,2-dimethylpentane |

It is crucial to emphasize that the transformations and potential products listed in the table are speculative and would require significant experimental validation. The lack of published research on 2,2-dimethylpent-4-enyl iodide means that its utility in stereocontrolled synthesis is yet to be established.

Computational and Theoretical Studies of 2,2 Dimethylpent 4 Enyl Iodide

Conformational Analysis and Energy Minima Determination

The reactivity and selectivity of 2,2-dimethylpent-4-enyl iodide are intrinsically linked to its three-dimensional shape and the relative energies of its accessible conformations. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

For an acyclic molecule like 2,2-dimethylpent-4-enyl iodide, the primary degrees of freedom are rotations around its single bonds. Computational methods, such as Density Functional Theory (DFT), are employed to explore the potential energy surface associated with these rotations. By systematically rotating key dihedral angles and calculating the corresponding energy, a landscape of stable conformers and transition states can be mapped.

| Conformer | Description of Key Dihedral Angles | Calculated Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A | Anti C-C-C-C backbone | 0.00 (Global Minimum) | ~75% |

| B | Gauche C-C-C-C backbone | 1.2 | ~15% |

| C | Folded, pre-cyclization conformer | 2.5 | ~10% |

Note: The data in this table is illustrative, representing typical values for such analyses, as specific computational results for this molecule are not available.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable for detailing the step-by-step pathways of chemical reactions. For 2,2-dimethylpent-4-enyl iodide, a primary reaction of interest is its transformation into cyclic products via a radical intermediate, known as a radical cyclization. wikipedia.org This process involves the homolytic cleavage of the carbon-iodine bond to form the 2,2-dimethylpent-4-enyl radical, which then undergoes an intramolecular addition to the double bond.

The key to understanding the rate and selectivity of the cyclization is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. e3s-conferences.org Computational methods can locate and characterize the geometry and energy of these fleeting structures. For the 2,2-dimethylpent-4-enyl radical, two primary cyclization pathways are possible: a "5-exo-trig" closure to form a five-membered ring and a "6-endo-trig" closure to form a six-membered ring. researchgate.net

Calculations consistently show that the transition state for the 5-exo-trig pathway is significantly lower in energy than that for the 6-endo pathway. researchgate.netacs.org This preference is explained by the Beckwith-Houk transition state model, which posits a chair-like arrangement for the atoms involved in the cyclization. researchgate.net This geometry allows for optimal orbital overlap between the radical center and the π-system of the alkene with minimal steric strain. The gem-dimethyl groups at the C2 position further favor the 5-exo pathway by introducing steric hindrance that would destabilize the 6-endo transition state. acs.org

By calculating the energies of the reactant, intermediate, transition states, and products, a complete energetic profile of the reaction can be constructed. This profile provides critical kinetic and thermodynamic information. The initial step, the cleavage of the C-I bond, is endothermic, requiring energy input. The subsequent radical cyclization is typically a very fast and highly exothermic step. rsc.org

| Species | Description | Relative Enthalpy (ΔH, kcal/mol) |

|---|---|---|

| Reactant | 2,2-Dimethylpent-4-enyl iodide | 0.0 |

| Intermediate | 2,2-Dimethylpent-4-enyl radical + I• | ~55 (C-I BDE) |

| TS (5-exo) | Transition state for 5-membered ring formation | ~62 |

| TS (6-endo) | Transition state for 6-membered ring formation | ~64 |

| Product Radical | (1,1-Dimethylcyclopentyl)methyl radical | ~35 |

Note: The data in this table is based on typical values for 5-hexenyl radical cyclizations and serves as an illustrative example.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational models can predict the outcome of reactions with remarkable accuracy. nih.govescholarship.org

Reactivity : The reactivity of 2,2-dimethylpent-4-enyl iodide in radical reactions is primarily governed by the bond dissociation energy (BDE) of the carbon-iodine bond. DFT calculations can predict this value, indicating the ease with which the key radical intermediate is formed.

Regioselectivity : As indicated by the energetic profiles, the regioselectivity of the cyclization is strongly controlled by the relative energies of the competing transition states. The lower activation barrier for the 5-exo-trig pathway leads to the prediction that the formation of a five-membered ring (a substituted cyclopentane) will be the overwhelmingly major product. researchgate.netacs.org This aligns with Baldwin's rules for ring closure.

Stereoselectivity : For substituted analogs, the stereochemical outcome of the cyclization can also be predicted. The chair-like transition state model allows for the prediction of the relative orientation of substituents on the newly formed ring. researchgate.net Substituents will preferentially occupy pseudo-equatorial positions in the transition state to minimize steric strain, leading to a predictable diastereoselectivity.

Theoretical Spectroscopy for Understanding Electronic Structure and Reactivity

Theoretical spectroscopy involves calculating the spectral properties of a molecule, which can then be compared to experimental data to confirm its structure and understand its electronic properties. mdpi.comnih.gov

NMR Spectroscopy : Quantum chemical methods can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These calculations help in assigning complex spectra and confirming the connectivity and conformation of the molecule.

IR Spectroscopy : The vibrational frequencies of the molecule can be calculated to predict its Infrared (IR) spectrum. This allows for the identification of characteristic functional groups, such as the C=C stretching of the vinyl group and the C-I stretching frequency.

Electronic Spectroscopy : Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting its UV-Vis spectrum. For 2,2-dimethylpent-4-enyl iodide, this would primarily involve transitions associated with the C-I bond and the π-system of the alkene.

These theoretical spectra provide a powerful complement to experimental characterization, offering detailed insight into the molecule's structure and bonding. mdpi.comnih.gov

Advanced Spectroscopic and Analytical Techniques for Research on 2,2 Dimethylpent 4 Enyl Iodide

The comprehensive characterization of 2,2-Dimethylpent-4-enyl iodide and the analysis of its chemical behavior rely on a suite of advanced spectroscopic and analytical methods. These techniques provide detailed information on the molecule's structure, purity, and transformations during chemical reactions.

Future Directions and Emerging Research Avenues for 2,2 Dimethylpent 4 Enyl Iodide

Development of More Efficient and Atom-Economical Synthetic Routes

The pursuit of green and sustainable chemistry has placed a strong emphasis on the development of synthetic routes with high atom economy, minimizing waste by maximizing the incorporation of all atoms from the starting materials into the final product. jocpr.comresearchgate.net Traditional methods for the synthesis of alkyl iodides often involve nucleophilic substitution reactions, which may not be the most atom-economical. Future research will likely focus on developing more direct and efficient methods for the synthesis of 2,2-dimethylpent-4-enyl iodide and related homoallylic iodides.

One promising avenue is the direct conversion of alcohols to iodides. The use of hydrogen iodide is an environmentally friendly option as the only byproduct is water. researchgate.net Catalytic methods that generate reactive alkyl halides from alcohols in situ, followed by reaction with an iodine source, are also being explored. For instance, a rhodium catalyst has been developed that uses a catalytic amount of HI to convert alcohols to alkyl halides. researchgate.net Another approach involves the use of hypervalent iodine reagents, which can act as both an activator and an iodine source, often under mild and metal-free conditions. illinois.edu These methods offer the potential for more direct and less wasteful syntheses of 2,2-dimethylpent-4-enyl iodide from the corresponding alcohol, 2,2-dimethylpent-4-en-1-ol.

Catalytic hydrogenation is another highly atom-economical reaction that could be employed in synthetic routes leading to precursors of 2,2-dimethylpent-4-enyl iodide. jocpr.com The development of catalysts for the selective hydrogenation of other functional groups in the presence of the terminal alkene would be a valuable tool.

| Synthetic Strategy | Key Advantages | Relevant Research Areas |

| Direct conversion of alcohols to iodides | High atom economy (water as byproduct) | Use of hydrogen iodide, in situ generation of alkyl halides, hypervalent iodine reagents |

| Catalytic approaches | Reduced waste, milder reaction conditions | Homogeneous catalysis, metal-free catalysis |

Exploration of Novel Catalytic Transformations and C-H Functionalization

The presence of a gem-dimethyl group and a terminal alkene in 2,2-dimethylpent-4-enyl iodide makes it an interesting substrate for novel catalytic transformations, particularly in the realm of C-H functionalization. The activation of typically inert C-H bonds is a rapidly growing field in organic synthesis, offering the potential to construct complex molecules more efficiently. nih.gov

The gem-dimethyl group presents an opportunity for directed C(sp³)–H activation. Research into transition metal-catalyzed reactions that can selectively functionalize one of the methyl groups would open up new avenues for elaborating the structure of 2,2-dimethylpent-4-enyl iodide. For example, palladium-catalyzed desymmetrizing gem-dimethyl C(sp³)–H alkenylation has been demonstrated, leading to chiral α-methyl γ-lactams. nih.gov Applying such a strategy to 2,2-dimethylpent-4-enyl iodide could lead to the synthesis of novel chiral building blocks.

Furthermore, the terminal alkene is a versatile handle for various catalytic transformations. Recent advances in catalysis have led to the development of methods for the hydroamination, hydroalkylation, and other additions to alkenes with high regioselectivity and stereoselectivity. Exploring these reactions with 2,2-dimethylpent-4-enyl iodide could provide access to a wide range of functionalized derivatives. The development of sustainable catalytic methods, such as those using earth-abundant metals like iron, is a particularly active area of research. illinois.edu

| Functional Group | Potential Transformation | Significance |

| gem-Dimethyl group | Directed C(sp³)–H functionalization | Access to novel chiral building blocks |

| Terminal alkene | Catalytic hydrofunctionalization | Introduction of diverse functional groups |

| Carbon-iodine bond | Cross-coupling reactions | Formation of new carbon-carbon and carbon-heteroatom bonds |

Expansion of Synthetic Utility in Unexplored Chemical Transformations

The synthetic utility of 2,2-dimethylpent-4-enyl iodide is currently most recognized in radical cyclization reactions to form five-membered rings. However, its potential extends far beyond this single transformation. Future research will likely focus on exploring its participation in a wider range of chemical reactions.

The carbon-iodine bond can serve as a linchpin for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce aryl, alkynyl, and amino groups, respectively. The development of robust catalytic systems that are tolerant of the terminal alkene would be crucial for expanding the scope of these reactions.

Furthermore, the use of hypervalent iodine reagents in conjunction with 2,2-dimethylpent-4-enyl iodide could lead to novel transformations. Hypervalent iodine compounds are known to mediate a variety of oxidative cyclizations and other bond-forming reactions. For instance, iodine(III)-mediated oxidative cyclization of ketoximes with alkenes has been used to synthesize isoquinoline (B145761) N-oxides. Exploring similar strategies with 2,2-dimethylpent-4-enyl iodide could lead to the discovery of new heterocyclic scaffolds.

Radical cascade reactions, where a single radical initiation event triggers a series of bond-forming steps, represent another promising area. The radical generated from 2,2-dimethylpent-4-enyl iodide could potentially participate in more complex cascade sequences beyond simple cyclization, allowing for the rapid construction of intricate molecular architectures.

Advanced Mechanistic and Stereochemical Investigations

A deeper understanding of the reaction mechanisms and stereochemical outcomes is crucial for the rational design of new synthetic methods involving 2,2-dimethylpent-4-enyl iodide. Future research in this area will likely involve a combination of experimental and computational studies.

For radical cyclization reactions, computational studies can provide valuable insights into the transition state geometries and the factors that control the stereoselectivity of the ring closure. This knowledge can then be used to design substrates or catalysts that favor the formation of a single stereoisomer. The influence of the gem-dimethyl group on the conformational preferences of the radical intermediate and the resulting stereochemical outcome of the cyclization is a particularly interesting area for investigation.

The stereochemical aspects of other potential transformations, such as cycloaddition reactions involving the terminal alkene, also warrant further study. Understanding whether these reactions proceed through concerted or stepwise mechanisms is key to predicting and controlling the stereochemistry of the products. researchgate.net Advanced spectroscopic techniques and kinetic studies can be employed to elucidate these mechanistic details.

| Research Area | Methodology | Goals |

| Mechanistic Studies | Computational Chemistry (DFT), Kinetic Analysis | Elucidate reaction pathways, identify key intermediates and transition states |

| Stereochemical Investigations | Chiral Chromatography, NMR Spectroscopy, X-ray Crystallography | Determine stereochemical outcomes, develop stereoselective synthetic methods |

Integration with Automated Synthesis and Flow Chemistry Methodologies

The integration of modern technologies such as automated synthesis and flow chemistry holds immense promise for the future of organic synthesis, and the chemistry of 2,2-dimethylpent-4-enyl iodide is no exception. These technologies can offer significant advantages in terms of efficiency, safety, and scalability.

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions, accelerating the optimization of new transformations involving 2,2-dimethylpent-4-enyl iodide. This is particularly valuable for exploring complex reaction landscapes and identifying novel reactivity.

Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, offers several benefits for reactions involving reactive intermediates like radicals or organometallic species that may be formed from 2,2-dimethylpent-4-enyl iodide. The excellent heat and mass transfer in flow reactors allows for precise control over reaction parameters, leading to improved yields and selectivities. Furthermore, the small reactor volumes enhance safety when working with potentially hazardous reagents or intermediates. The development of flow-assisted syntheses of natural products and other complex molecules demonstrates the power of this technology. Future work could focus on developing a flow-based synthesis of 2,2-dimethylpent-4-enyl iodide itself, or its subsequent transformations, to enable a more efficient and scalable production of its derivatives.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2,2-Dimethylpent-4-enyl iodide, and what safety protocols are essential during its synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, reacting 2,2-dimethylpent-4-enol with hydroiodic acid (HI) under controlled conditions (e.g., 0–5°C) in anhydrous diethyl ether, followed by purification via fractional distillation. Safety protocols include using fume hoods, chemical-resistant gloves (nitrile), and eye protection due to HI’s corrosive nature . Reaction progress can be monitored by TLC using iodine vapor for visualization.

Q. Which spectroscopic techniques are most effective for characterizing 2,2-Dimethylpent-4-enyl iodide, and what key spectral features should researchers focus on?

- Methodological Answer :

- ¹H NMR : Look for vinyl proton signals (δ 5.0–5.8 ppm, multiplet) and methyl groups (δ 1.0–1.2 ppm, singlet).

- ¹³C NMR : The iodine-bearing carbon typically appears at δ 10–20 ppm.

- IR : C-I stretch near 500–600 cm⁻¹ and alkene C=C stretch at ~1640 cm⁻¹.

- Mass Spectrometry : Expect a molecular ion peak at m/z 212 (C₇H₁₁I⁺) and fragments like [C₅H₉]⁺ (m/z 69) .

Q. What are the critical considerations for ensuring reproducibility in experiments involving 2,2-Dimethylpent-4-enyl iodide?

- Methodological Answer : Control reaction temperature rigorously to avoid side reactions (e.g., elimination). Use anhydrous solvents and freshly distilled reagents to minimize moisture interference. Document all parameters (e.g., stoichiometry, reaction time) and validate purity via melting point or GC-MS. Include positive/negative controls in kinetic studies .

Advanced Research Questions

Q. How can researchers determine the solubility profile of 2,2-Dimethylpent-4-enyl iodide in various organic solvents, and what experimental setups are recommended for accurate measurements?

- Methodological Answer : Use phase equilibria studies, as described for acetonitrile-potassium iodide systems . Prepare saturated solutions in solvents like DCM, THF, and hexane at controlled temperatures (e.g., 283–333 K). Analyze solute concentration via gravimetry or UV-Vis spectroscopy (λ_max ~240 nm). Report uncertainties in temperature (±0.1 K) and concentration (±0.5%).

Q. In designing kinetic studies for the reactivity of 2,2-Dimethylpent-4-enyl iodide, what strategies can mitigate inconsistencies in reported reaction rates?

- Methodological Answer : Employ pseudo-first-order conditions with excess nucleophile (e.g., NaN₃) to isolate rate dependence on iodide concentration. Use stopped-flow techniques for fast reactions (<1 s). Validate data with Arrhenius plots (Eₐ calculation) and compare with computational models (DFT for transition states). Address discrepancies by testing humidity control, as moisture can hydrolyze C-I bonds .

Q. What methodologies are recommended for assessing the stability of 2,2-Dimethylpent-4-enyl iodide under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C under inert (N₂) and ambient atmospheres. Monitor degradation via HPLC-UV (C18 column, acetonitrile/water mobile phase). Identify degradation products (e.g., 2,2-dimethylpent-4-ene) using LC-MS/MS. Reference IUPAC-NIST protocols for solubility and decomposition kinetics .

Q. How can researchers resolve contradictions in reported catalytic activity of 2,2-Dimethylpent-4-enyl iodide in cross-coupling reactions?

- Methodological Answer : Perform controlled experiments varying catalysts (e.g., Pd(PPh₃)₄ vs. CuI), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (DMF vs. toluene). Use DOE (Design of Experiments) to identify interaction effects. Validate reproducibility across ≥3 independent trials. Cross-reference with mechanistic studies (e.g., radical trapping with TEMPO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.